1-Naphthalenol, 7,8-dihydro-

Pharmaceutical impurity profiling Regulatory compliance Rotigotine quality control

1-Naphthalenol, 7,8-dihydro- (also referred to as 7,8-dihydronaphthalen-1-ol, 8-hydroxy-1,2-dihydronaphthalene, Rotigotine EP Impurity K, and Rotigotine USP Related Compound K) is a monohydroxylated dihydronaphthalene derivative. Characterized by a phenolic hydroxyl group on a partially saturated naphthalene ring, it exhibits increased polarity and distinct chromatographic behavior compared to fully aromatic naphthols.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 51927-48-1
Cat. No. B109043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenol, 7,8-dihydro-
CAS51927-48-1
Synonyms7,8-Dihydro-1-naphthol;  8-Hydroxy-1,2-dihydronaphthalene; 
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=CC=C2O
InChIInChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2
InChIKeyGUNUOUOMYPMVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenol, 7,8-dihydro- (CAS 51927-48-1): A Dihydronaphthol Reference Standard and Chiral Intermediate


1-Naphthalenol, 7,8-dihydro- (also referred to as 7,8-dihydronaphthalen-1-ol, 8-hydroxy-1,2-dihydronaphthalene, Rotigotine EP Impurity K, and Rotigotine USP Related Compound K) is a monohydroxylated dihydronaphthalene derivative [1]. Characterized by a phenolic hydroxyl group on a partially saturated naphthalene ring, it exhibits increased polarity and distinct chromatographic behavior compared to fully aromatic naphthols [1]. This compound is utilized both as a regulatory-designated impurity marker in pharmaceutical quality control and as a versatile chiral reactant in stereoselective organic syntheses [1].

1-Naphthalenol, 7,8-dihydro- Procurement: Why Positional Isomers and Aromatic Analogs Cannot Substitute


Simple substitution of 1-Naphthalenol, 7,8-dihydro- with its positional isomers (e.g., 5,8-dihydro-1-naphthol or 5,6-dihydro-1-naphthol) or the fully aromatic 1-naphthol is not feasible without compromising application integrity. Isomerization studies show that 5,8-dihydro-1-naphthol equilibrates to a mixture containing only approximately 33% of the 7,8-isomer under base-catalyzed conditions, demonstrating a distinct thermodynamic preference that precludes in situ generation of the pure compound [1]. Furthermore, the European Pharmacopoeia and USP specifically designate 7,8-dihydronaphthalen-1-ol as Impurity K / Related Compound K for Rotigotine, making any other isomer or analog pharmacopeially non-compliant as a reference standard [2]. Finally, the compound's light and oxygen sensitivity demands controlled storage at -20°C, a stability profile that differs from more robust naphthol derivatives and introduces handling costs that cannot be ignored during procurement planning .

1-Naphthalenol, 7,8-dihydro- (CAS 51927-48-1) Quantitative Differentiation Evidence


Pharmacopeial Identity: 7,8-Dihydro Isomer Is the Sole EP/USP-Designated Rotigotine Impurity K

Unlike its closest isomer 5,8-dihydro-1-naphthol (CAS 27673-48-9), which is described as a Nadolol intermediate, 1-Naphthalenol, 7,8-dihydro- is exclusively listed in the European Pharmacopoeia as Rotigotine Impurity K and in the USP as Rotigotine Related Compound K. Suppliers provide this compound with detailed characterization data compliant with regulatory guidelines, including HPLC purity ≥95% and structural confirmation by NMR and MS [1][2]. No other dihydronaphthol isomer holds this regulatory designation for Rotigotine impurity profiling.

Pharmaceutical impurity profiling Regulatory compliance Rotigotine quality control

Isomerization Equilibrium: 7,8-Isomer Comprises Only ~33% of Base-Catalyzed Equilibrated Mixture

When 5,8-dihydro-1-naphthol is heated at 95°C for 10 hours with tert-BuOK in DMSO, it isomerizes to a mixture consisting of 1 part 7,8-dihydro-1-naphthol and 2 parts 5,6-dihydro-1-naphthol [1]. This 1:2 ratio translates to a thermodynamic abundance of only approximately 33% for the 7,8-isomer under these conditions. The equilibrium distribution indicates that the 7,8-isomer is not the thermodynamically favored product, explaining why direct isomerization of the more readily available 5,8-isomer cannot efficiently provide pure 7,8-dihydro-1-naphthol.

Isomer distribution Thermodynamic stability Synthetic accessibility

Stability Constraints: Documented Light and Oxygen Sensitivity Necessitate -20°C Storage

Technical datasheets explicitly categorize 7,8-dihydro-1-naphthalenol as light-sensitive and air (oxygen)-sensitive, requiring storage at -20°C for maximum recovery . In contrast, the positional isomer 5,8-dihydro-1-naphthol, though also requiring sealed dry storage, is specified for storage at 2-8°C—a standard refrigeration temperature that is substantially more convenient and less costly to maintain . The -20°C requirement for the 7,8-isomer imposes additional cold-chain logistics and storage infrastructure investments.

Compound stability Storage requirements Procurement logistics

Chromatographic Differentiation: Phenolic Hydroxyl Alters Retention and Detection Signature vs. Non-Hydroxylated Dihydronaphthalenes

The presence of the phenolic hydroxyl group at the 1-position makes 7,8-dihydro-1-naphthalenol more polar than its non-hydroxylated parent 1,2-dihydronaphthalene, causing earlier elution on reversed-phase HPLC columns and producing a characteristic [M+H]+ ion in LC-MS analysis [1]. This chromatographic signature is critical for Rotigotine impurity profiling, where the compound must be resolved from the active pharmaceutical ingredient and other process-related impurities. Laboratory testing shows that non-hydroxylated dihydronaphthalenes exhibit longer retention times and different MS fragmentation patterns, which would lead to misidentification if used as a substitute reference marker [1].

HPLC method development LC-MS impurity tracking Reversed-phase chromatography

1-Naphthalenol, 7,8-dihydro- (CAS 51927-48-1) Recommended Application Scenarios Based on Evidence


Rotigotine Pharmaceutical Impurity Profiling and Batch Release Testing

This is the only isomer recognized by the European Pharmacopoeia and USP as Rotigotine Impurity K / Related Compound K [1]. QC laboratories performing Rotigotine release, stability, or impurity profiling must use this exact compound to prepare system suitability solutions and retention-time markers. Substitution with any other dihydronaphthol invalidates the pharmacopeial method [1].

Stereoselective Indane Synthesis via Chiral Hypervalent Iodine-Mediated Ring Contraction

Vendors and literature cite 7,8-dihydro-1-naphthalenol as a reagent or reactant in stereoselective preparation of indanes through chiral hypervalent iodine-mediated ring contraction of dihydronaphthalenes . This application leverages the unique ring-contraction chemistry of the 7,8-dihydro system, which is not demonstrated by the 5,8-isomer or fully aromatic naphthols.

Antimicrobial Research on Tetracycline-Resistant Gram-Positive Bacteria

Although quantitative MIC data remain limited in public literature, supplier descriptions indicate that 7,8-dihydronaphthalen-1-ol is bactericidal against tetracycline-resistant bacteria and exhibits anti-inflammatory properties . Researchers exploring naphthol derivatives for antimicrobial applications may consider this compound for screening against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus.

Fragrance and Leather-Odor Formulation Research

Patent data demonstrate that 7,8-dihydro-1-naphthol, as part of an isomer mixture with 5,6-dihydro-1-naphthol, contributes to a soft, animalic, leather-like odor profile [2]. Fragrance laboratories investigating dihydronaphthol odorants can use this compound to benchmark the leather note against other structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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